molecular formula C10H11F2N B13890580 (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine

(3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine

Cat. No.: B13890580
M. Wt: 183.20 g/mol
InChI Key: IUULWKLJIFKRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-1-phenylpyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidines are important building blocks in biologically active natural products and drugs. The incorporation of fluorine atoms into these molecules often significantly alters their physicochemical properties, enhancing their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3,4-difluoro-1-phenylpyrrolidine involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes. This method yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) .

Industrial Production Methods

Industrial production methods for fluorinated pyrrolidines often involve similar catalytic processes, leveraging the unique reactivity of fluorinated styrenes and azomethine ylides. The use of copper(I) catalysts is common due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-1-phenylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated or partially reduced derivatives .

Mechanism of Action

The mechanism by which 3,4-difluoro-1-phenylpyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity and selectivity for certain biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-phenylpyrrolidine
  • 3,3,4-Trifluoro-1-phenylpyrrolidine
  • 3,4-Difluoro-1-phenylpiperidine

Uniqueness

3,4-Difluoro-1-phenylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring significantly enhances its stability, reactivity, and biological activity compared to non-fluorinated or differently fluorinated analogs .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3,4-difluoro-1-phenylpyrrolidine

InChI

InChI=1S/C10H11F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

IUULWKLJIFKRQM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=CC=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.